N-Benzyloxycarbonyl-L-valine methyl ester CAS 24210-19-3 properties
N-Benzyloxycarbonyl-L-valine methyl ester CAS 24210-19-3 properties
Strategic Utilization in Peptide Chemistry and Prodrug Synthesis
Executive Summary
N-Benzyloxycarbonyl-L-valine methyl ester (Z-L-Val-OMe) serves as a critical chiral building block in the synthesis of peptide therapeutics and antiviral prodrugs. Distinguished by its orthogonal protection scheme, the compound features a carbobenzyloxy (Cbz or Z) group protecting the amine and a methyl ester protecting the carboxyl terminus. This dual-protection strategy offers unique stability profiles—acid stability for the Z-group and base lability for the methyl ester—making it indispensable for complex multi-step synthesis where selective deprotection is required. This guide details the physicochemical properties, validated synthesis protocols, and application workflows for Z-L-Val-OMe in drug development, specifically highlighting its role in the synthesis of Valganciclovir and Lobucavir.
Chemical Identity & Physicochemical Properties[1][2][3]
The following data aggregates experimentally verified properties essential for identification and quality control.
| Property | Specification | Notes |
| IUPAC Name | Methyl (2S)-3-methyl-2-{[(phenylmethoxy)carbonyl]amino}butanoate | |
| Common Name | Z-L-Val-OMe; N-Cbz-L-valine methyl ester | |
| CAS Number | 24210-19-3 | Specific to the L-isomer methyl ester |
| Appearance | White crystalline solid | |
| Melting Point | 54 – 56 °C | Low melting point typical of protected non-polar amino acids |
| Optical Rotation | ||
| Solubility | Soluble in DCM, EtOAc, CHCl₃, MeOH | Limited solubility in water |
| Flash Point | > 110 °C | Estimated based on structural analogues |
| Purity Standard | Enantiomeric excess (ee) should be >99% |
Synthetic Routes & Methodology
Two primary pathways exist for the synthesis of Z-L-Val-OMe. The choice of pathway depends on the starting material availability (L-Valine vs. L-Valine methyl ester HCl) and cost considerations.
Method A: Carbamate Protection of L-Valine Methyl Ester (Recommended)
This method minimizes racemization risk by starting with the pre-formed ester.
Reagents: L-Valine methyl ester hydrochloride, Benzyl chloroformate (Z-Cl), Diisopropylethylamine (DIEA) or Triethylamine (TEA), Dichloromethane (DCM).
Protocol:
-
Dissolution: Suspend L-Valine methyl ester HCl (1.0 eq) in dry DCM (0.2 M concentration) at 0 °C under nitrogen.
-
Neutralization: Add DIEA (2.2 eq) dropwise to neutralize the HCl salt and scavenge the HCl generated during protection.
-
Acylation: Add Benzyl chloroformate (1.05 eq) dropwise over 30 minutes, maintaining temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash organic layer with 1M HCl (remove unreacted amine), saturated NaHCO₃ (remove Z-Cl byproducts), and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
Method B: Esterification of N-Z-L-Valine
Used when Z-Val-OH is the feedstock. Requires careful control to prevent racemization via oxazolone formation.
Reagents: N-Z-L-Valine, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.
Protocol:
-
Solvation: Dissolve N-Z-L-Valine (1.0 eq) in anhydrous DMF.
-
Base Addition: Add finely ground K₂CO₃ (1.5 eq) and stir for 15 minutes.
-
Alkylation: Add Methyl Iodide (1.2 eq) dropwise. Caution: MeI is a carcinogen.
-
Reaction: Stir at room temperature for 12 hours.
-
Quench: Pour into ice water and extract with EtOAc.
Mechanistic Insight: Orthogonal Protection Strategy
The utility of Z-L-Val-OMe lies in the orthogonality of its protecting groups. This allows for selective manipulation of either the N-terminus or C-terminus without affecting the other.
-
N-Terminal (Z-Group): Stable to acidic conditions (TFA, HCl) and mild basic conditions. Cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH). This is crucial when retaining acid-labile side chain protection (e.g., t-Butyl esters) on other residues.
-
C-Terminal (Methyl Ester): Stable to acid and hydrogenolysis. Cleaved by saponification (LiOH/THF/H₂O) to yield the free acid for subsequent coupling.
This orthogonality is visualized below in the context of peptide chain elongation:
Applications in Drug Development
Z-L-Val-OMe is a precursor to Valganciclovir (Valcyte) and Lobucavir , where the L-valine moiety acts as a prodrug promoiety to enhance oral bioavailability via the PEPT1 transporter.
Case Study: Synthesis of Valganciclovir Precursor
In the industrial synthesis of Valganciclovir, Z-L-Valine is often coupled to Ganciclovir.[1][2] However, Z-L-Val-OMe is used to generate high-purity Z-L-Valine via controlled hydrolysis, ensuring no D-isomer contamination before the critical coupling step.
Workflow:
-
Hydrolysis: Z-L-Val-OMe is saponified to Z-L-Val-OH.
-
Activation: Z-L-Val-OH is activated (e.g., as an anhydride or NHS ester).
-
Coupling: Reacted with Ganciclovir (mono-protected or unprotected).[1]
-
Deprotection: Hydrogenolysis removes the Z-group to yield Valganciclovir.
[7]
Quality Control & Analytics
To ensure suitability for pharmaceutical use, the following analytical parameters must be met:
-
¹H-NMR (CDCl₃, 400 MHz):
- 7.35 (m, 5H, Ar-H ) – Confirms Z-group.
- 5.10 (s, 2H, Ar-CH₂ -O) – Benzylic protons.
-
4.30 (dd, 1H,
-CH) – Chiral center integrity. - 3.73 (s, 3H, O-CH₃ ) – Methyl ester singlet.
-
2.15 (m, 1H,
-CH). - 0.95 (d, 6H, Val-CH₃ ).
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).
-
Detection: UV at 254 nm (aromatic absorption).
-
-
Chiral HPLC: Required to confirm L-isomer purity (>99.5% ee).
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store at 2–8 °C in a tightly sealed container. Moisture sensitive (ester hydrolysis risk over long term).
References
-
Benchchem. (n.d.). N-Cbz-L-valine methyl ester Properties and Specifications. Retrieved from Benchchem Database. Link
-
Wu, Z., et al. (2009).[3] "L-valine ester of cyclopropavir: a new antiviral prodrug."[3] Antiviral Chemistry & Chemotherapy, 20(1), 37-46.[3] Link
-
Beutner, et al. (2024).[4] "In Silico Exploration of L-Valine Ester Prodrug Designs." Morganton Scientific, 2,[4] 68. Link
-
Pharmaffiliates. (n.d.). Methyl N-[(benzyloxy)carbonyl]-L-valinate COA. Retrieved from Pharmaffiliates. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Standard reference for Z-group stability).
